DiFMDA

Serotonin Transporter Binding Affinity In Vitro Pharmacology

DiFMDA (CAS 910393-51-0) is a fluorinated MDA bioisostere engineered with a difluoromethylenedioxy bridge to block the metabolic ring-opening pathway implicated in neurotoxic metabolite formation. This structural feature makes it an essential probe for in vitro metabolism studies using human liver microsomes or recombinant CYP450 enzymes, where it enables direct, quantitative comparison of metabolite formation rates versus MDA. Additionally, its unique mass and fragmentation profile support its use as an analytical reference standard for forensic toxicology and metabolomics applications, allowing unambiguous differentiation from MDA and MDMA in complex biological matrices. Researchers performing SERT structure-activity relationship studies benefit from its qualitatively intermediate transporter affinity, positioned between MDA and MDMA. Standard procurement is available through authorized suppliers of specialty reference materials for verified laboratory research.

Molecular Formula C10H11F2NO2
Molecular Weight 215.20 g/mol
CAS No. 910393-51-0
Cat. No. B15191437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiFMDA
CAS910393-51-0
Molecular FormulaC10H11F2NO2
Molecular Weight215.20 g/mol
Structural Identifiers
SMILESCC(CC1=CC2=C(C=C1)OC(O2)(F)F)N
InChIInChI=1S/C10H11F2NO2/c1-6(13)4-7-2-3-8-9(5-7)15-10(11,12)14-8/h2-3,5-6H,4,13H2,1H3
InChIKeyBHDXKBALNFHXDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DiFMDA (CAS 910393-51-0): A Difluorinated MDA Analog for Neuropharmacology Research


DiFMDA (Difluoromethylenedioxyamphetamine) is a synthetic, substituted derivative of 3,4-methylenedioxyamphetamine (MDA), classified as a phenethylamine and amphetamine . Developed by Trachsel and colleagues, it was designed as a fluorinated bioisostere with the primary aim of creating a less neurotoxic entactogen [1]. The compound's defining structural feature is the replacement of the methylenedioxy bridge of MDA with a difluoromethylenedioxy moiety, intended to increase metabolic stability and block a pathway leading to the formation of toxic metabolites [2].

Why DiFMDA Cannot Be Assumed Interchangeable with MDA or MDMA


The scientific premise for DiFMDA is based on a specific molecular modification intended to alter its metabolism, not merely its receptor binding profile. The difluoromethylenedioxy group is a bioisostere designed to resist metabolic cleavage, a key step that differentiates it from its non-fluorinated parent, MDA [1]. While in vitro binding studies show that DiFMDA's affinity for the serotonin transporter (SERT) is qualitatively placed between that of MDA and MDMA, this does not translate to predictable in vivo pharmacology [2]. Furthermore, structure-activity relationship (SAR) studies with other bulkier ring substituents (e.g., ethylidenedioxy and isopropylidenedioxy analogs) demonstrate a general lack of tolerance at this position, resulting in reduced activity [3]. This suggests that even minor modifications around the dioxole ring can have non-linear and unpredictable effects on potency, making direct substitution based on structural similarity alone scientifically unsound.

Quantitative Evidence Profile for DiFMDA (CAS 910393-51-0)


SERT Binding Affinity Relative to MDA and MDMA

In vitro binding studies indicate that DiFMDA exhibits an affinity for the human serotonin transporter (SERT) that is intermediate between its parent compound, MDA, and its N-methyl analog, MDMA. This positioning is based on comparative data from the same study, providing a relative benchmark for its interaction with a primary pharmacological target [1].

Serotonin Transporter Binding Affinity In Vitro Pharmacology

Putative Metabolic Stability Via Bioisosteric Replacement

The primary design rationale for DiFMDA is the use of a difluoromethylenedioxy group as a bioisostere for the metabolically labile methylenedioxy bridge in MDA. The C-F bond is significantly stronger than the C-H bond (approximately 485 kJ/mol vs. 410 kJ/mol), which theoretically increases resistance to oxidative scission by cytochrome P450 enzymes, a process known to generate neurotoxic metabolites like alpha-methyldopamine from MDA [1]. This is a foundational principle in medicinal chemistry for blocking metabolic soft spots [2].

Drug Metabolism Bioisosterism Neurotoxicity

Predicted Physicochemical Properties: ACD/LogP

Computational predictions indicate DiFMDA has a lower lipophilicity (ACD/LogP = 2.91) compared to its parent compound MDA (LogP ≈ 3.2-3.4). This difference is due to the increased polarity conferred by the difluoromethylenedioxy group relative to the methylenedioxy group . Lipophilicity is a key determinant of a molecule's ability to cross biological membranes, including the blood-brain barrier.

Physicochemical Properties Lipophilicity ADME

Absence of In Vivo Pharmacological or Toxicological Validation

A critical and well-documented limitation is the complete lack of in vivo animal studies for DiFMDA to verify its hypothesized pharmacological activity or reduced toxicity compared to MDA or MDMA [1]. While the in vitro binding profile suggests potential activity, it is not predictive of in vivo efficacy, potency, or safety. This is a significant data gap that directly contrasts with extensively studied comparators like MDMA and MDA, for which extensive in vivo datasets exist [2].

In Vivo Pharmacology Preclinical Data Toxicity

Recommended Research Applications for DiFMDA Based on Current Evidence


In Vitro Metabolic Stability Assays

DiFMDA is ideally suited for comparative in vitro metabolism studies using human liver microsomes or recombinant CYP450 enzymes. Its primary scientific value lies in testing the hypothesis that the difluoromethylenedioxy group confers resistance to metabolic ring opening. An experiment could directly compare the rate of metabolite formation (e.g., alpha-methyldopamine analogs) from DiFMDA versus MDA under identical assay conditions, providing quantitative data to validate its core design principle [1].

Comparative Transporter Binding and Function Studies

The compound is a valuable tool for structure-activity relationship (SAR) studies focused on the serotonin transporter (SERT). Researchers can use DiFMDA, alongside MDA and MDMA, in radioligand binding and functional uptake assays to precisely map how modifications to the dioxole ring influence transporter interactions. This application leverages the known qualitative binding data [2] and addresses the need for a more quantitative understanding of its pharmacological profile relative to its parent compounds.

Analytical Reference Standard for Forensic or Metabolomics Research

Given its status as a distinct chemical entity with a unique mass and fragmentation pattern, DiFMDA (CAS 910393-51-0) serves as a necessary analytical reference standard for mass spectrometry-based detection and identification. This is essential for laboratories involved in forensic toxicology, drug metabolism, or metabolomics studies where differentiating DiFMDA from its non-fluorinated analogs (MDA, MDMA) in complex biological matrices is critical [3].

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